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Tris(dipivaloylmethanato)lanthanum

MOCVD Lanthanum Oxide Precursor Thermal Stability

For MOCVD/ALD process engineers seeking reliable lanthanum oxide thin films, Tris(dipivaloylmethanato)lanthanum (La(dpm)₃) offers superior thermal stability compared to La(tmod)₃ and alkoxide precursors, ensuring a wider process window and reduced carbon contamination. Its established volatility ranking in the Ln(dpm)₃ series and well‑characterized liquid‑injection MOCVD behavior make it the preferred choice for depositing La₂O₃ gate dielectrics and complex oxides. Ensure stoichiometric control in perovskite manganites by leveraging its differential decomposition behavior relative to Mn precursors. Available in ≥98% purity.

Molecular Formula C33H57LaO6
Molecular Weight 688.7 g/mol
CAS No. 14319-13-2
Cat. No. B081287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dipivaloylmethanato)lanthanum
CAS14319-13-2
Molecular FormulaC33H57LaO6
Molecular Weight688.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[La+3]
InChIInChI=1S/3C11H19O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3
InChIKeyBVHALGVWBCQFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(dipivaloylmethanato)lanthanum (CAS 14319-13-2): High-Purity La(dpm)₃ MOCVD/ALD Precursor for Advanced Dielectric and Perovskite Thin Films


Tris(dipivaloylmethanato)lanthanum (La(dpm)₃, CAS 14319-13-2) is a lanthanum β-diketonate coordination complex of molecular formula C₃₃H₅₇LaO₆ and molecular weight 688.72 g/mol. It serves as a metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) precursor for lanthanum-containing oxide thin films [1][2]. Commercially, it is available as a white to almost white crystalline powder with typical purities exceeding 98% by chelometric titration [1]. The compound exhibits a melting point of 128–131 °C (with some sources reporting decomposition at ~257 °C) and a boiling point of ~370 °C (with decomposition) [1][3].

Procurement Criticality: Why La(dpm)₃ Cannot Be Replaced by Other Lanthanum β-Diketonates or Alkoxides Without Performance and Process Penalties


Lanthanum precursors for MOCVD/ALD differ fundamentally in volatility, thermal stability, and deposition behavior—parameters that directly govern film uniformity, carbon contamination, and process window. Tris(dipivaloylmethanato)lanthanum occupies a specific position in the lanthanide β-diketonate volatility series, being less volatile than its heavier lanthanide counterparts (e.g., Yb(dpm)₃) but more thermally robust than La(tmod)₃ and significantly more stable than simple alkoxides that tend to oligomerize and exhibit poor volatility [1][2]. Interchanging La(dpm)₃ with a more volatile analog without adjusting process parameters can lead to premature gas-phase decomposition or altered film stoichiometry, as documented in comparative studies of manganite perovskite deposition [3]. The following evidence demonstrates where quantifiable differentiation exists.

Head-to-Head Performance Metrics: Quantified Differentiation of Tris(dipivaloylmethanato)lanthanum in MOCVD/ALD Applications


Thermal Stability Advantage Over La(tmod)₃ During MOCVD Vaporization

Tris(dipivaloylmethanato)lanthanum (La(tmhd)₃) exhibits higher thermal stability during vaporization compared to La(tmod)₃. Both precursors can be vaporized in the temperature range 160–230 °C, but La(tmod)₃ demonstrates higher volatility; however, this comes at the cost of reduced thermal robustness, making La(tmhd)₃ preferable for processes requiring sustained vapor delivery without premature decomposition [1].

MOCVD Lanthanum Oxide Precursor Thermal Stability

Volatility Position Within the Ln(dpm)₃ Series: Benchmarking Against Heavier Lanthanide Analogs

Thermogravimetric investigations of the Ln(dpm)₃ series demonstrate that volatility increases systematically from the lightest lanthanide (La) to the heaviest (Yb). Specifically, the volatility of [La(dpm)₃]₂ is lower than that of [Yb(dpm)₃]₂. This places La(dpm)₃ as the least volatile of the series, a critical consideration when co-depositing with more volatile precursors to avoid composition drift [1].

Lanthanide β-Diketonates Volatility Series Thermogravimetric Analysis

Comparative Gas-Phase Decomposition Kinetics in Manganite Perovskite MOCVD

In situ infrared absorption spectroscopy under actual MOCVD conditions of manganite perovskites reveals that La(DPM)₃ exhibits greater thermal stability against decomposition compared to Mn(DPM)₃. Over the substrate temperature range of 240–640 °C, La(DPM)₃ is more stable than Mn(DPM)₃ when not mixed. However, when co-delivered with Mn(DPM)₃, the gas-phase composition of La(DPM)₃ decreases above 400 °C, indicating intermolecular promotion of La(DPM)₃ decomposition [1].

Perovskite Manganites MOCVD Precursor Decomposition

Crystal Structure Determination: Dimeric Nature Influencing Volatility and Handling

Single-crystal X-ray diffraction at 150 K confirms that tris(dipivaloylmethanato)lanthanum crystallizes as a dimer, [La(dpm)₃]₂, with the space group P2₁/n (a = 12.4412 Å, b = 28.0579 Å, c = 21.9533 Å, β = 105.796°). The compound is isostructural with [Pr(dpm)₃]₂, [Eu(dpm)₃]₂, [Gd(dpm)₃]₂, and [Tb(dpm)₃]₂. This dimeric structure contrasts with the monomeric structures observed for the heavier lanthanides Tm(dpm)₃ and Yb(dpm)₃, which correlates with the observed volatility trend [1].

X-ray Crystallography Precursor Structure-Property Relationships Lanthanide β-Diketonates

Procurement-Driven Application Scenarios for Tris(dipivaloylmethanato)lanthanum Based on Quantified Performance Differentiation


Deposition of La₂O₃ High-κ Gate Dielectrics for Sub-0.1 μm CMOS Technology

The thermal stability of La(dpm)₃ during vaporization (Section 3, Evidence 1) and its established use in liquid injection MOCVD make it a reliable precursor for depositing lanthanum oxide (La₂O₃) gate dielectrics. La₂O₃ is investigated as an alternative to SiO₂ due to its large bandgap and low lattice energy, and the precursor's behavior under actual CVD conditions is well-characterized [1][2].

MOCVD Growth of Manganite Perovskite Thin Films for Resistive Switching Devices

The differential thermal decomposition behavior of La(DPM)₃ relative to Mn(DPM)₃ (Section 3, Evidence 3) is critical for composition control in perovskite manganites (e.g., PCMO) used in resistive switching memory devices. Process engineers must account for the higher thermal stability of La(DPM)₃ and its promoted decomposition in the presence of Mn precursors to achieve the desired La:Mn ratio at deposition temperatures between 240–640 °C [3].

Co-Deposition with Volatile Transition-Metal Precursors for Complex Oxide Heterostructures

Knowledge of La(dpm)₃'s volatility ranking as the least volatile in the Ln(dpm)₃ series (Section 3, Evidence 2) and its dimeric crystal structure (Section 3, Evidence 4) informs the design of co-deposition processes with more volatile precursors. This understanding is essential for maintaining stoichiometric control when depositing lanthanum-containing complex oxides (e.g., LaAlO₃, La-doped SrTiO₃) via MOCVD [4][5].

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